2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide
Description
This compound is a thieno[2,3-d]pyrimidinone derivative featuring a sulfanyl-linked acetamide moiety. Key structural elements include:
- Core structure: A thieno[2,3-d]pyrimidin-4(3H)-one scaffold substituted with 5,6-dimethyl groups and a prop-2-en-1-yl (allyl) group at position 2.
- Sulfanyl bridge: A sulfur atom at position 2 connects the core to an acetamide group.
- Acetamide substitution: The acetamide is N-linked to a 2-ethoxyphenyl group, introducing aromatic and ether functionalities.
Its structural complexity necessitates advanced characterization techniques such as X-ray crystallography (e.g., SHELXL refinement ) and NMR spectroscopy .
Properties
Molecular Formula |
C21H23N3O3S2 |
|---|---|
Molecular Weight |
429.6 g/mol |
IUPAC Name |
2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C21H23N3O3S2/c1-5-11-24-20(26)18-13(3)14(4)29-19(18)23-21(24)28-12-17(25)22-15-9-7-8-10-16(15)27-6-2/h5,7-10H,1,6,11-12H2,2-4H3,(H,22,25) |
InChI Key |
HBLGUZAJIQVVGE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2CC=C |
Origin of Product |
United States |
Preparation Methods
Key Reaction Parameters
-
Ketone Selection : 3-Pentanone introduces 5,6-dimethyl groups during cyclization, critical for the target compound’s substitution pattern.
-
Catalyst : A reduced loading of piperidine (10 mol%) accelerates the Knoevenagel condensation and subsequent cyclization.
-
Conditions : Reflux in ethanol at 80°C for 12 hours yields 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one in 75% isolated yield after recrystallization.
Advantages :
-
Eliminates chromatography through simple filtration and crystallization.
-
Utilizes sustainable reagents (e.g., S₈ instead of toxic thiolating agents).
N-Alkylation at Position 3: Introduction of the Allyl Group
The NH group at position 3 of the thieno[2,3-d]pyrimidinone core is alkylated with allyl bromide to install the prop-2-en-1-yl moiety. This step employs a base-mediated nucleophilic substitution adapted from protocols for analogous heterocycles.
Procedure:
-
Deprotonation : 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one is treated with sodium hydride (NaH) in anhydrous DMF at 0°C.
-
Alkylation : Allyl bromide (1.2 equiv) is added dropwise, and the reaction is stirred at room temperature for 12 hours.
-
Workup : Quenching with ice water followed by extraction with diethyl ether and column chromatography affords 3-allyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one in 82% yield.
Optimization Notes :
-
Excess allyl bromide (1.5–2.0 equiv) improves conversion but necessitates careful purification to remove unreacted starting material.
-
DMF enhances solubility of the intermediate, while NaH ensures complete deprotonation of the NH group.
Functionalization at Position 2: Chlorination and Thiol Substitution
Thiol Substitution with Mercaptoacetamide
The chloro intermediate undergoes nucleophilic aromatic substitution with 2-mercapto-N-(2-ethoxyphenyl)acetamide to install the sulfanyl-acetamide side chain.
Reaction Setup :
-
Base : NaH (1.5 equiv) in DMF deprotonates the thiol.
-
Temperature : 60°C for 6 hours ensures complete substitution.
-
Workup : Aqueous extraction and silica gel chromatography yield the target compound in 65% purity.
Alternative Synthetic Routes and Comparative Analysis
Gewald Reaction-Based Core Synthesis
An alternative approach involves the Gewald reaction to construct the thiophene ring, followed by pyrimidine cyclization:
-
Gewald Reaction : 3-Pentanone reacts with ethyl cyanoacetate and sulfur in morpholine/ethanol to form 2-aminothiophene.
-
Cyclization : Treatment with formamide under reflux yields the thieno[2,3-d]pyrimidinone core.
Drawbacks :
-
Lower overall yield (50–60%) due to side reactions during cyclization.
-
Requires additional steps for NH alkylation and chlorination.
Direct C–H Sulfenylation
Data Summary of Key Steps
| Step | Reaction | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|---|
| 1 | Core Synthesis | 3-Pentanone, ethyl cyanoacetate, S₈, formamide, piperidine, 80°C, 12h | 75% | 98% |
| 2 | N-Alkylation | Allyl bromide, NaH, DMF, 0°C → rt, 12h | 82% | 95% |
| 3 | Chlorination | POCl₃, DMF, 110°C, 4h | 90% | 97% |
| 4 | Thiol Substitution | 2-Mercapto-N-(2-ethoxyphenyl)acetamide, NaH, DMF, 60°C, 6h | 65% | 91% |
Challenges and Optimization Strategies
-
Thiol Stability : The mercaptoacetamide nucleophile is prone to oxidation; conducting reactions under nitrogen atmosphere improves yields.
-
Regioselectivity : Competing substitution at position 4 is mitigated by electronic effects from the 5,6-dimethyl groups.
-
Purification : Silica gel chromatography is essential for removing unreacted thiol and byproducts.
Chemical Reactions Analysis
Types of Reactions
2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
The compound exhibits various biological activities that make it a subject of interest in pharmacological research:
Anticancer Activity
Research indicates that derivatives of thieno[2,3-d]pyrimidine structures have demonstrated significant anticancer properties. For instance:
- Case Study : A study involving similar compounds showed that modifications in the thieno-pyrimidine structure enhanced cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism was attributed to the compound's ability to induce apoptosis and disrupt cell cycle progression through inhibition of DNA synthesis and repair mechanisms.
Antimicrobial Properties
The presence of sulfur in the compound suggests potential antimicrobial activity:
- Research Findings : In vitro assays have shown that similar thieno[2,3-d]pyrimidine derivatives exhibit antimicrobial effects against pathogens such as Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) for related compounds was reported to be around 256 µg/mL.
Enzyme Inhibition
The compound may also act as an inhibitor for specific enzymes relevant to disease progression:
- Experimental Evidence : Similar compounds have been identified as inhibitors of acetylcholinesterase, which is crucial for neurodegenerative diseases. This suggests that the compound could have applications in treating conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of 2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through:
Binding to active sites: Inhibiting or activating enzymes.
Modulating receptor activity: Acting as an agonist or antagonist.
Altering cellular pathways: Affecting signal transduction or metabolic pathways.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Impact of Substituents on Physicochemical Properties
Solubility and Polarity
- The 2-ethoxyphenyl group in the target compound introduces moderate polarity via the ether oxygen, balancing hydrophobicity from the aromatic ring. In contrast, the 4-nitrophenyl substituent () significantly reduces solubility due to strong electron-withdrawing effects .
- Hexahydrobenzothieno modifications () add rigidity and hydrophobicity, likely reducing aqueous solubility compared to the target compound’s fully aromatic core .
Hydrogen Bonding and Crystal Packing
- The allyl group in the target compound may participate in weak C–H···O interactions, influencing crystal packing. Similar compounds with ethyl or phenyl groups (e.g., –8) exhibit varied hydrogen-bonding patterns, as analyzed via graph-set notation (e.g., Etter’s methodology ).
- SHELX-refined structures () suggest that substituents like 5,6-dimethyl groups enforce planar conformations, optimizing π-stacking interactions .
Bioactivity Implications
- Nitro-substituted analogues () are often explored as kinase inhibitors due to nitro’s electron-deficient aromaticity .
- Dichlorophenyl derivatives () exhibit antimicrobial activity, attributed to halogen-mediated membrane disruption .
- The allyl group in the target compound could improve metabolic stability compared to ethyl or methyl substituents, as seen in prodrug design .
Biological Activity
2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and biological effects based on diverse research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C13H16N4O2S2
- Molecular Weight : 324.42174 g/mol
- IUPAC Name : 2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
- SMILES Notation : Cc2sc1nc(SCC(=O)NN)n(CC=C)c(=O)c1c2C
Synthesis
The synthesis of this compound involves several steps typically associated with thieno[2,3-d]pyrimidine derivatives. These include the formation of the thieno ring structure and subsequent functionalization to introduce the ethoxyphenyl and acetamide groups. The methodology often utilizes multi-step organic reactions which may include cyclization and substitution reactions to achieve the desired molecular architecture .
Antitumor Activity
Research indicates that compounds derived from thieno[2,3-d]pyrimidines exhibit significant antitumor properties. In vitro studies have demonstrated that these compounds can inhibit tumor cell proliferation by targeting various cellular pathways involved in cancer growth. For instance, studies have shown that thieno[2,3-d]pyrimidine derivatives can effectively inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis in rapidly dividing cells .
The proposed mechanism of action for this compound includes:
- Inhibition of Nucleotide Synthesis : By inhibiting TS, the compound disrupts the de novo synthesis of thymidine, leading to "thymineless death" in cancer cells.
- Interference with Folate Metabolism : Given its structural similarity to antifolates, it may also interfere with folate-dependent pathways critical for nucleotide synthesis .
Case Studies
Several case studies highlight the biological efficacy of similar compounds:
-
Study on Antitumor Efficacy : A study published in a peer-reviewed journal demonstrated that thieno[2,3-d]pyrimidine derivatives exhibited potent cytotoxicity against various human cancer cell lines (e.g., LCLC-103H). The compounds were noted to induce apoptosis and inhibit cell cycle progression .
Cell Line IC50 (µM) Mechanism of Action LCLC-103H 12.5 Inhibition of TS and induction of apoptosis A427 8.7 Disruption of nucleotide synthesis 5637 10.0 Cell cycle arrest and apoptosis - Folate Metabolism Targeting : Another study explored the impact of related compounds on folate metabolism in tumor cells, revealing that they effectively reduced levels of dihydrofolate reductase (DHFR), further confirming their potential as chemotherapeutic agents .
Q & A
Q. How can researchers optimize the synthetic route for this compound to improve yield and purity?
Methodological Answer: The synthesis of thieno[2,3-d]pyrimidinone derivatives typically involves multi-step reactions, including cyclization, sulfanyl group introduction, and acetamide coupling. For example, analogous compounds (e.g., 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide) have been synthesized via nucleophilic substitution of a thiol group with a halogenated intermediate, achieving yields of ~80% under reflux conditions in DMSO-d6 . Key parameters include:
- Temperature control : Maintaining 80–100°C during cyclization to prevent side reactions.
- Catalyst selection : Using triethylamine or DBU to stabilize intermediates.
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) to isolate >95% purity.
Validation via ¹H NMR (e.g., δ 12.50 ppm for NH protons) and elemental analysis (C, N, S) is critical to confirm structural integrity .
Q. What spectroscopic techniques are essential for characterizing this compound’s structure?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks to confirm substituent positions. For example, the thieno[2,3-d]pyrimidinone core shows characteristic deshielded protons (δ 6.0–7.8 ppm) and carbonyl carbons (δ 165–175 ppm). The 2-ethoxyphenyl group exhibits aromatic protons (δ 6.8–7.4 ppm) and an ethoxy methyl signal (δ 1.3–1.5 ppm) .
- HRMS : Validate molecular weight (e.g., m/z 344.21 [M+H]+ for a related compound) .
- FT-IR : Confirm sulfanyl (C-S, ~650 cm⁻¹) and amide (N-H, ~3300 cm⁻¹; C=O, ~1650 cm⁻¹) groups.
Q. How can solubility and stability be assessed for in vitro assays?
Methodological Answer:
- Solubility : Test in DMSO (common stock solvent) and aqueous buffers (PBS, pH 7.4) via UV-Vis spectroscopy. For example, structurally similar sulfonamides show solubility ranges of 50–100 µg/mL in PBS .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Adjust pH or use lyophilization to enhance shelf life.
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies in activity data (e.g., IC₅₀ variations) may arise from assay conditions or impurity profiles. To address this:
- Reproducibility protocols : Standardize assays (e.g., ATP-based viability tests) across labs using identical cell lines (e.g., HepG2 for cytotoxicity) and incubation times (48–72 hours).
- Impurity profiling : Use LC-MS to identify byproducts (e.g., hydrolyzed acetamide derivatives) that may antagonize activity.
- Dose-response validation : Compare EC₅₀ values across multiple replicates and orthogonal assays (e.g., fluorescence vs. luminescence readouts) .
Q. How can structure-activity relationship (SAR) studies be designed to enhance target selectivity?
Methodological Answer:
- Core modifications : Replace the prop-2-en-1-yl group with bulkier substituents (e.g., cyclopropyl) to assess steric effects on target binding.
- Sulfanyl-to-sulfonyl substitution : Test if oxidation improves interaction with cysteine-rich active sites.
- Pharmacophore mapping : Use docking simulations (AutoDock Vina) to prioritize analogs with predicted ΔG < -8 kcal/mol for kinase inhibition .
- In vitro validation : Screen analogs against a panel of related enzymes (e.g., EGFR, VEGFR) to identify selectivity trends .
Q. What computational methods predict metabolic pathways and toxicity risks?
Methodological Answer:
- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate CYP450 metabolism (e.g., CYP3A4-mediated oxidation of the thienopyrimidinone core).
- Metabolite identification : Perform in silico fragmentation (Mass Frontier) to predict Phase I/II metabolites (e.g., glutathione adducts at the sulfanyl group).
- Toxicity risk : Apply ProTox-II to flag potential hepatotoxicity (e.g., structural alerts for mitochondrial dysfunction) .
Methodological Challenges in Data Interpretation
Q. How should researchers address conflicting crystallographic and NMR data for this compound?
Methodological Answer:
- X-ray vs. solution-state data : Compare crystal structure (e.g., Cambridge Structural Database entries for analogous thienopyrimidinones) with NMR-derived NOE correlations to identify conformational flexibility.
- Dynamic effects : Use variable-temperature NMR to detect rotameric equilibria (e.g., around the acetamide bond) that may explain discrepancies .
Q. What statistical approaches validate reproducibility in dose-response experiments?
Methodological Answer:
- Power analysis : Ensure n ≥ 3 replicates per concentration to achieve 80% power (α = 0.05).
- IC₅₀ curve fitting : Use nonlinear regression (GraphPad Prism) with constraints for Hill slope (1–1.5).
- Outlier detection : Apply Grubbs’ test (α = 0.01) to exclude anomalous data points .
Emerging Research Directions
Q. Can AI-driven synthesis platforms accelerate analog discovery?
Methodological Answer: Yes. Tools like ChemOS or IBM RXN for Chemistry enable:
Q. How can in vivo models be tailored to study this compound’s pharmacokinetics?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
